

Application Notes and Protocols for Metadata Submission Using COPO Wizards

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Compound of Interest

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These application notes provide a detailed guide on utilizing the Collaborative Open Plant Omics (COPO) wizards for submitting metadata, ensuring compliance with FAIR (Findable, Accessible, Interoperable, and Reusable) data principles. The protocols outlined below are designed to streamline the process of data deposition to public repositories, a critical step in modern research and development.

Introduction to COPO

COPO is a web-based platform that acts as a data broker, simplifying the submission of research data and metadata to public archives like the European Nucleotide Archive (ENA).[1][2][3] It provides a user-friendly interface and guided wizards to help researchers annotate their data according to community-accepted standards.[3] By using COPO, researchers can significantly reduce the burden of formatting complex metadata files and ensure their data is well-described and discoverable.[3]

Core Concepts in COPO Metadata Submission

The COPO submission process primarily revolves around the use of "manifests." A manifest is a spreadsheet (in Excel or CSV format) that contains the metadata for a set of research objects, such as biological samples.^{[4][5]} COPO provides templates for these manifests, which are tailored to specific project types and data standards.^{[5][6]}

The general workflow for a metadata submission in COPO is as follows:

- **Profile Creation:** Users start by creating a profile in COPO, which acts as a container for their research project.
- **Manifest Download:** The appropriate manifest template for the data type being submitted is downloaded from COPO.
- **Manifest Completion:** The manifest is filled out with the relevant metadata. This is a critical step where detailed and accurate information about the samples and experiments is recorded.
- **Manifest Upload and Validation:** The completed manifest is uploaded to COPO. The platform's wizards then guide the user through a validation process to check for errors and inconsistencies in the metadata.^[1]
- **Data Brokering:** Once validated, COPO brokers the metadata to the designated public repository.

Experimental Protocol: Sample Metadata Submission using a COPO Wizard

This protocol provides a step-by-step guide for submitting sample metadata to a public repository via COPO. The Darwin Tree of Life (DToL) project's sample submission process is used as a detailed example.^{[1][2][4][7]}

Objective: To accurately prepare and submit a sample metadata manifest to a public repository using the COPO platform.

Materials:

- A computer with internet access and a spreadsheet program (e.g., Microsoft Excel, Google Sheets).
- Completed research from which metadata will be generated.
- A registered account on the COPO platform.

Procedure:

- Log in to COPO and Create a Profile:
 - Navigate to the COPO website and log in with your credentials.
 - Create a new "Profile" for your project. This will be the workspace for your data submissions. For projects like the DToL, specific profile types may be available.[\[8\]](#)
- Download the Appropriate Manifest Template:
 - Navigate to the "Manifests" section within your COPO profile.
 - Select the appropriate manifest type for your data. For example, for genomic samples, you might select a "DToL Sample Manifest" or a more general ENA sample checklist.[\[5\]](#)[\[6\]](#)[\[9\]](#)
 - Download the blank template, which will be an Excel or CSV file.
- Complete the Sample Manifest:
 - Open the downloaded manifest file.
 - Carefully fill in the metadata for each sample in a separate row. The columns in the manifest correspond to specific metadata fields required by the target repository.
 - Refer to the Standard Operating Procedure (SOP) for the specific manifest type for detailed column-by-column instructions. For the DToL manifest, this SOP provides guidance on fields such as SPECIMEN_ID, TAXON_ID, and collection details.[\[7\]](#)
 - Pay close attention to quantitative data fields and use standardized units and formats as specified in the SOP.

- Upload the Manifest to COPO:
 - Return to your COPO profile and navigate to the sample submission section.
 - Select the option to upload a manifest and choose your completed file.
- Follow the COPO Submission Wizard:
 - Once the manifest is uploaded, the COPO wizard will guide you through the next steps.
 - The wizard will display the uploaded metadata and perform an initial validation check.^[1]
 - If there are any errors or missing information, the wizard will provide feedback, and you will need to correct your manifest and re-upload it.
 - The wizard will prompt you to confirm the details of the submission.
- Metadata Validation and Brokering:
 - After you confirm the submission through the wizard, COPO will perform a more thorough validation of the metadata.
 - Upon successful validation, COPO will submit the metadata to the designated public repository (e.g., ENA).^[1]
 - COPO will then retrieve and store the accession numbers (unique identifiers) for your submitted samples from the repository.

Quantitative Data Summary

The following tables provide examples of quantitative data fields that are commonly found in COPO sample manifests, based on the DToL project's requirements.

Table 1: Sample Collection and Preservation Data

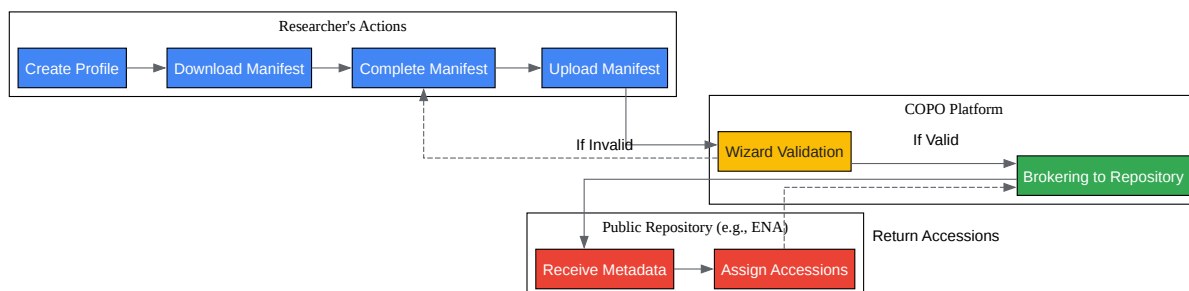
Metadata Field	Example Value	Description
DECIMAL_LATITUDE	52.6239	The geographic latitude of the collection site in decimal degrees.
DECIMAL_LONGITUDE	1.2435	The geographic longitude of the collection site in decimal degrees.
ELEVATION	50	The elevation of the collection site in meters above sea level.
DEPTH	10	The depth of collection in meters below the surface.
TIME_OF_COLLECTION	14:30	The time of day the sample was collected (24-hour format).
PRESERVATION_APPROACH	-80C	The method used to preserve the biological sample.

Table 2: Specimen and Sample Identification

Metadata Field	Example Value	Description
SPECIMEN_ID	SAN0001234	A unique identifier for the individual specimen.
TUBE_OR_WELL_ID	SW0005678	The barcode or identifier of the physical tube or well containing the sample.
TAXON_ID	9606	The NCBI Taxonomy ID for the species.
FAMILY	Hominidae	The taxonomic family of the specimen.
GENUS	Homo	The taxonomic genus of the specimen.
SCIENTIFIC_NAME	Homo sapiens	The full scientific name of the species.

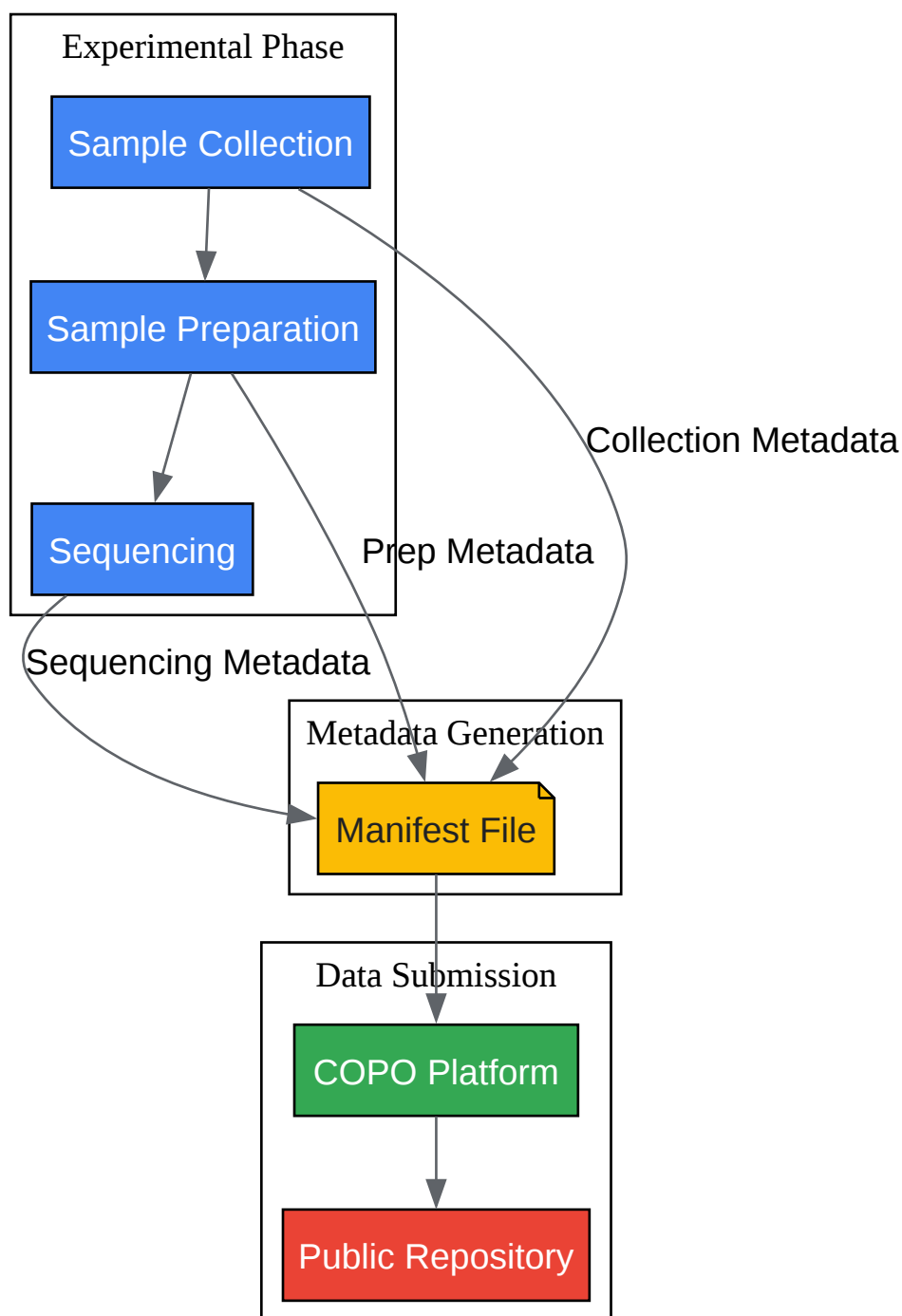
Visualizing the COPO Workflow and Data Relationships

The following diagrams illustrate the key processes and relationships involved in COPO metadata submission.



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Caption: The COPO metadata submission workflow, from profile creation to data brokering.



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Caption: The flow of experimental data and metadata into the COPO submission pipeline.

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